molecular formula C7H12N4O3 B11795837 2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11795837
M. Wt: 200.20 g/mol
InChI Key: BDRLHDWZMRGGMV-UHFFFAOYSA-N
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Description

2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group, an ethyl group, and a nitro group attached to a pyrazole ring, which is further connected to an ethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-nitro-1H-pyrazole with ethylene oxide in the presence of a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-3-ethyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups on the pyrazole ring, along with the ethanol moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

2-(5-amino-3-ethyl-4-nitropyrazol-1-yl)ethanol

InChI

InChI=1S/C7H12N4O3/c1-2-5-6(11(13)14)7(8)10(9-5)3-4-12/h12H,2-4,8H2,1H3

InChI Key

BDRLHDWZMRGGMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1[N+](=O)[O-])N)CCO

Origin of Product

United States

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